molecular formula C12H17N3O4 B2593986 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid CAS No. 1822512-31-1

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid

Cat. No. B2593986
CAS RN: 1822512-31-1
M. Wt: 267.285
InChI Key: WJCYZEZVBMBACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O4 and its molecular weight is 267.285. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Tetrahydroimidazo[1,5-a]pyrazine Derivatives

Tetrahydroimidazo[1,5-a]pyrazine derivatives, including the 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid, have been synthesized through various methodologies. Notable among these is the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, involving reductive amination, chlorination, and cyclization of 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol, yielding significant results. This synthesis process highlighted the influence of solvent and base on the cyclization reaction, optimizing the reaction conditions for improved yields (Teng, 2012).

Reactivity and Conversion to Derivatives

The compound's reactivity under various conditions and its potential to convert into different derivatives have been explored. Notably, the reactivity of tert-ButylIsocyanide in Ugi reactions has been investigated, leading to the microwave-assisted preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones. This process demonstrates the utility of T-BuNC as a convertible isocyanide and highlights the neighboring-group-assisted cleavage of tert-butylamides (Mikhail et al., 2009).

Applications in Synthesis of Biological Compounds

Antimicrobial Activity of Derivatives

The synthesis and antimicrobial activity of novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide derivatives have been documented. These derivatives were synthesized through a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with various aliphatic/aromatic amines, demonstrating promising antimicrobial activity against a range of microorganisms (B. Jyothi & N. Madhavi, 2019).

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-5-8-4-13-7-15(8)9(6-14)10(16)17/h4,7,9H,5-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCYZEZVBMBACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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